molecular formula C7H5BrO4 B2377940 Methyl 5-bromo-2-formylfuran-3-carboxylate CAS No. 1006598-64-6

Methyl 5-bromo-2-formylfuran-3-carboxylate

Cat. No.: B2377940
CAS No.: 1006598-64-6
M. Wt: 233.017
InChI Key: FQKUUDQFLSMYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-formylfuran-3-carboxylate is an organic compound with the molecular formula C7H5BrO4 It is a derivative of furan, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-formylfuran-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl furan-3-carboxylate followed by formylation. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a formylating agent like formic acid or a formyl chloride derivative. The reaction conditions often include a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-formylfuran-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Methyl 5-bromo-2-furancarboxylic acid.

    Reduction: Methyl 5-bromo-2-hydroxymethylfuran-3-carboxylate.

Scientific Research Applications

Methyl 5-bromo-2-formylfuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-formylfuran-3-carboxylate depends on its specific application. In chemical reactions, the bromine and formyl groups are key reactive sites that undergo various transformations. The bromine atom can participate in nucleophilic substitution reactions, while the formyl group can be involved in oxidation or reduction processes. These reactions are facilitated by the compound’s electronic structure and the presence of suitable catalysts or reagents.

Comparison with Similar Compounds

Methyl 5-bromo-2-formylfuran-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-bromofuran-2-carboxylate: Lacks the formyl group, making it less reactive in certain transformations.

    Methyl 5-bromo-2-furancarboxylic acid: Contains a carboxylic acid group instead of a formyl group, affecting its reactivity and applications.

    Methyl 5-bromo-2-hydroxymethylfuran-3-carboxylate: Contains a hydroxymethyl group, which can undergo different reactions compared to the formyl group.

The uniqueness of this compound lies in its combination of bromine and formyl functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

methyl 5-bromo-2-formylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4/c1-11-7(10)4-2-6(8)12-5(4)3-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKUUDQFLSMYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.